Z-D-Gla(OtBu)2-OH vs. Z-DL-Gla(OtBu)2-OH: Stereochemical Purity Enables Defined Biological Function
The stereochemistry of the Gla residue is a critical determinant of biological activity. A study on cyclic RGD pentapeptides found that replacing the Asp residue with L-γ-carboxyglutamic acid (L-Gla) yielded peptides that did not show activity in binding assays with recombinant integrin receptors. In contrast, the replacement with D-γ-carboxyglutamic acid (D-Gla), derived from the Z-D-Gla(OtBu)2-OH building block, gave rise to a peptide analogue that inhibited cell adhesion . This direct head-to-head comparison establishes that the D-enantiomer confers a specific biological function not present in its L-counterpart or racemic mixtures like Z-DL-Gla(OtBu)2-OH.
| Evidence Dimension | Inhibition of cell adhesion in integrin receptor binding assays |
|---|---|
| Target Compound Data | Active: Inhibits cell adhesion |
| Comparator Or Baseline | L-Gla containing peptide |
| Quantified Difference | Qualitative: D-Gla analogue is active; L-Gla analogues (congeners) are inactive. |
| Conditions | Cyclic RGD pentapeptides in solid-phase synthesis and recombinant integrin receptor binding assays . |
Why This Matters
Procurement of the stereodefined D-enantiomer is essential for generating biologically active peptides for cell adhesion studies, whereas racemic or L-form building blocks would yield inactive compounds.
